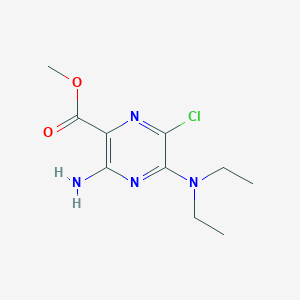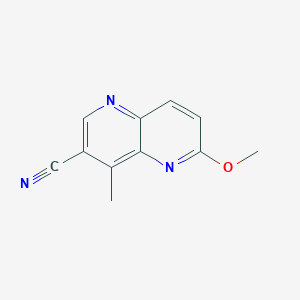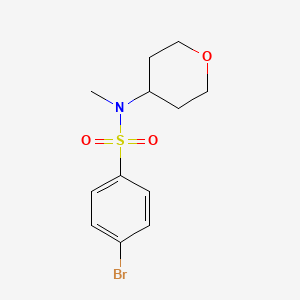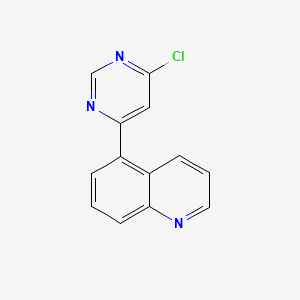
4-Chloro-6-(quinolin-5-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(quinolin-5-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrimidine and quinoline rings in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(quinolin-5-yl)pyrimidine typically involves the condensation of a quinoline derivative with a pyrimidine precursor. One common method includes the reaction of 4-chloro-6-methylpyrimidine with 5-aminoquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(quinolin-5-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which may enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds.
Applications De Recherche Scientifique
4-Chloro-6-(quinolin-5-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(quinolin-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(quinolin-4-yl)pyrimidine
- 4-Chloro-6-(quinolin-6-yl)pyrimidine
- 4-Chloro-6-(quinolin-7-yl)pyrimidine
Uniqueness
4-Chloro-6-(quinolin-5-yl)pyrimidine is unique due to the specific positioning of the quinoline moiety at the 5-position of the pyrimidine ring. This unique structure allows for distinct interactions with biological targets compared to other similar compounds. The presence of the chlorine atom at the 4-position of the pyrimidine ring also provides a reactive site for further chemical modifications, enhancing its versatility in drug development.
Propriétés
Formule moléculaire |
C13H8ClN3 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
5-(6-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-7-12(16-8-17-13)10-3-1-5-11-9(10)4-2-6-15-11/h1-8H |
Clé InChI |
ANRGOOPALZTTMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=NC2=C1)C3=CC(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)

![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)


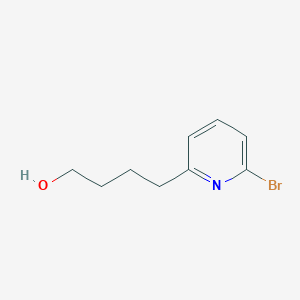
![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)

